molecular formula C17H20BrNO3S B6434473 4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide CAS No. 2419671-68-2

4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B6434473
CAS No.: 2419671-68-2
M. Wt: 398.3 g/mol
InChI Key: XPMGYJMNAURSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, an ethoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Ethoxylation: The ethoxy group is introduced via an etherification reaction, typically using ethanol and an acid catalyst.

    Sulfonamidation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Coupling with 2-(propan-2-yl)phenylamine: The final step involves coupling the sulfonamide intermediate with 2-(propan-2-yl)phenylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonate esters.

    Reduction Products: Reduction can yield amines or other reduced derivatives.

Scientific Research Applications

4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in microorganisms. This inhibition can lead to antimicrobial effects. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially leading to anticancer activity by inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-ethoxy-N-phenylbenzene-1-sulfonamide: Lacks the 2-(propan-2-yl)phenyl group, which may affect its biological activity and chemical reactivity.

    4-bromo-3-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide: Contains a methoxy group instead of an ethoxy group, which can influence its solubility and reactivity.

    4-chloro-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide: Substitution of bromine with chlorine can alter its reactivity and biological properties.

Uniqueness

4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide is unique due to the combination of its bromine, ethoxy, and sulfonamide groups, along with the 2-(propan-2-yl)phenyl moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-3-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3S/c1-4-22-17-11-13(9-10-15(17)18)23(20,21)19-16-8-6-5-7-14(16)12(2)3/h5-12,19H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMGYJMNAURSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.